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molecular formula C18H22F3NO4 B8355607 4-(2-Trifluoromethoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Trifluoromethoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B8355607
M. Wt: 373.4 g/mol
InChI Key: MTTQFCSGXFQESY-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

To a solution of 4-(2-trifluoromethoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester (0.5 g, 1.34 mmol, 1 eq.) in 1 mL of dichloromethane was added 10 mL of 4 N HCl in dioxane and stirred at room temperature overnight. After 18 h, the reaction mixture was concentrated and triturated with diethyl ether to give the title compound as a white solid (0.365 g, 88%). Exact mass calculated for C13H13F3N1O2 274.1. MS (ESI) m/z 274.3 (M+H)+.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:26])[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:21][C:22]([F:25])([F:24])[F:23])[CH2:10][CH2:9]1)=O)(C)(C)C.Cl>ClCCl.O1CCOCC1>[NH:8]1[CH2:13][CH2:12][CH:11]([C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[O:21][C:22]([F:23])([F:24])[F:25])=[O:26])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=C(C=CC=C1)OC(F)(F)F)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1CCC(CC1)C(=O)C1=C(C=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.365 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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